molecular formula C17H18Cl2N2OS B2626655 3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946327-50-0

3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2626655
CAS No.: 946327-50-0
M. Wt: 369.3
InChI Key: URINTBWRYSKEDR-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with dichloro groups at the 3 and 4 positions, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3,4-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are critical for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichloro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets. It may serve as a lead compound in the development of new drugs.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the pyrrolidine and thiophene rings suggests possible activity as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dichloro groups and the heterocyclic rings can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzamide: Lacks the pyrrolidine and thiophene rings, making it less versatile.

    N-(2-(Pyrrolidin-1-yl)ethyl)benzamide: Lacks the dichloro and thiophene groups, potentially altering its biological activity.

    Thiophene-3-carboxamide: Lacks the benzamide core and dichloro groups, affecting its chemical properties.

Uniqueness

3,4-Dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing dichloro groups and electron-donating heterocycles makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3,4-dichloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2OS/c18-14-4-3-12(9-15(14)19)17(22)20-10-16(13-5-8-23-11-13)21-6-1-2-7-21/h3-5,8-9,11,16H,1-2,6-7,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URINTBWRYSKEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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